molecular formula C7H10N2O3S B14015584 4-Methoxy-6-(methylsulfonyl)pyridin-3-amine

4-Methoxy-6-(methylsulfonyl)pyridin-3-amine

Cat. No.: B14015584
M. Wt: 202.23 g/mol
InChI Key: CFTQWSLKYPCJDR-UHFFFAOYSA-N
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Description

4-Methoxy-6-(methylsulfonyl)pyridin-3-amine is a heterocyclic compound that contains a pyridine ring substituted with methoxy and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(methylsulfonyl)pyridin-3-amine typically involves multi-step reactions. One common method includes the reaction of 4-methoxypyridine with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group. This is followed by amination to introduce the amine group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(methylsulfonyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy radicals, while reduction can produce amines .

Scientific Research Applications

4-Methoxy-6-(methylsulfonyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(methylsulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-(methylsulfonyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

4-methoxy-6-methylsulfonylpyridin-3-amine

InChI

InChI=1S/C7H10N2O3S/c1-12-6-3-7(13(2,10)11)9-4-5(6)8/h3-4H,8H2,1-2H3

InChI Key

CFTQWSLKYPCJDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1N)S(=O)(=O)C

Origin of Product

United States

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